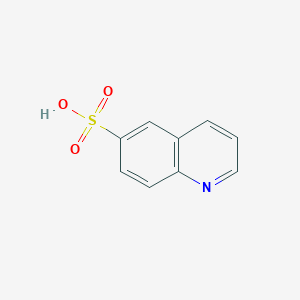

Quinoline-6-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUQFBYKHVFHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311850 | |

| Record name | Quinoline-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65433-95-6 | |

| Record name | 6-Quinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-6-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinoline-6-sulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-6-sulfonic acid is an aromatic organic compound belonging to the quinoline family, characterized by a sulfonic acid group attached to the sixth position of the quinoline ring. This modification imparts specific chemical and physical properties that make it a compound of interest in various chemical and pharmaceutical research areas. Its structural features suggest potential applications as a building block in the synthesis of more complex molecules, including novel drug candidates and functional materials. This technical guide provides a detailed overview of the chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature with a predicted high melting point. The presence of the sulfonic acid group significantly influences its solubility, making it more soluble in aqueous solutions compared to the parent quinoline molecule. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃S | [1] |

| Molecular Weight | 209.22 g/mol | [1] |

| CAS Number | 65433-95-6 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | >300 °C (decomposes) | |

| Density | 1.62 g/cm³ (predicted) | |

| pKa | -0.88 ± 0.40 (predicted) | |

| LogP | 0.2 (predicted) | [1] |

| Solubility | Soluble in water | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1 | [1] |

| InChI | InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) | [1] |

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the direct sulfonation of quinoline. The position of the sulfonic acid group on the quinoline ring is highly dependent on the reaction temperature. To favor the formation of the 6-sulfonic acid isomer, the reaction should be carried out at a high temperature.[2][3]

Materials:

-

Quinoline

-

Fuming sulfuric acid (oleum, 20-30% SO₃)

-

Ice

-

Distilled water

-

Sodium hydroxide (for neutralization, if necessary)

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, carefully add quinoline to fuming sulfuric acid with constant stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Heat the reaction mixture to 300 °C and maintain this temperature for several hours.[2][3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the this compound.

-

Filter the precipitate and wash it with cold distilled water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from water or a suitable organic solvent.[4][5]

References

An In-Depth Technical Guide to Quinoline-6-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-6-sulfonic acid, identified by the CAS number 65433-95-6 , is a key heterocyclic aromatic organic compound. As a derivative of quinoline, it serves as a versatile building block in medicinal chemistry and materials science.[1] The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmacologically active compounds, including those with anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a sulfonic acid group at the 6-position enhances the molecule's reactivity and polarity, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.

Chemical Structure

The structure of this compound consists of a quinoline ring system with a sulfonic acid group (-SO₃H) attached to the carbon at the 6th position.

Canonical SMILES: O=S(=O)(O)C1=CC=C2N=CC=CC2=C1

InChI Key: PLUQFBYKHVFHMZ-UHFFFAOYSA-N

Physicochemical and Identification Data

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 65433-95-6 |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6-Quinolinesulfonic acid, Quinoline-6-sulphonic acid |

| Appearance | Solid (form may vary) |

| Purity | Typically available in purities of 95+% |

Synthesis and Manufacturing Process

The primary route for the synthesis of quinoline sulfonic acids is through the electrophilic sulfonation of quinoline. This reaction is typically carried out under vigorous conditions using a strong sulfonating agent, such as fuming sulfuric acid (oleum).[6] It is important to note that the direct sulfonation of quinoline often results in a mixture of isomers, with the 5-sulfonic acid and 8-sulfonic acid derivatives being common products.[6] The formation of this compound is also possible, but its isolation may require specific reaction conditions or advanced separation techniques.

Experimental Protocol: General Sulfonation of Quinoline

The following is a general protocol for the sulfonation of quinoline. Researchers should be aware that this procedure will likely yield a mixture of isomers, and subsequent purification will be necessary to isolate this compound.

Materials:

-

Quinoline

-

Fuming sulfuric acid (oleum)

-

Water

-

Sodium hydroxide (for neutralization)

-

Appropriate glassware and safety equipment

Procedure:

-

In a flask equipped with a reflux condenser and stirrer, cautiously add quinoline to fuming sulfuric acid. The reaction is exothermic and should be controlled.

-

Heat the mixture to a high temperature (e.g., 220°C) and maintain for several hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into cold water or onto ice with vigorous stirring.

-

The product may precipitate upon dilution. Neutralize the solution with a base like sodium hydroxide to facilitate precipitation if necessary.

-

Filter the crude product and wash with cold water.

-

The resulting solid is a mixture of quinoline sulfonic acid isomers.

Isomer Separation

Due to the formation of multiple positional isomers during sulfonation, separation is a critical step. Advanced chromatographic techniques such as pH-zone-refining counter-current chromatography have been shown to be effective in separating polysulfonated quinoline derivatives.[7] This method allows for the isolation of specific isomers with high purity.[7]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various functional molecules. The sulfonic acid group can be readily converted into other functional groups, such as sulfonyl chlorides and sulfonamides, which are key components in many pharmaceutical compounds.[6]

-

Kinase Inhibitors: Quinoline-based molecules are prominent as kinase inhibitors in cancer therapy.[4][5][8] The quinoline scaffold can effectively bind to the ATP-binding site of kinases, and derivatives of this compound can be synthesized to target specific kinases involved in cancer signaling pathways.[5][8]

-

Anticancer Agents: Quinoline sulfonamides have been investigated as inhibitors of carbonic anhydrase IX, an enzyme associated with hypoxic tumors.[9]

-

Antimicrobial and Anti-inflammatory Agents: The quinoline nucleus is a core component of many antimicrobial and anti-inflammatory drugs.[2] this compound serves as a starting material for the synthesis of novel derivatives with potential therapeutic effects in these areas.

-

Materials Science: The rigid and planar structure of the quinoline ring makes its derivatives suitable for applications in materials science, such as in the development of dyes and fluorescent probes.[10]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

The following table summarizes the precautionary statements for handling this compound.

| Category | P-Statement | Precaution |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P405 | Store locked up. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a significant chemical intermediate with broad applications, particularly in the field of drug discovery. Its synthesis via the sulfonation of quinoline presents challenges in isomer separation, which can be overcome with modern chromatographic techniques. The ability to derivatize the sulfonic acid group into sulfonamides and other functionalities makes it a valuable precursor for the development of novel therapeutics targeting a range of diseases. Proper safety and handling procedures are essential when working with this corrosive and irritant compound. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. jetir.org [jetir.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Quinoline-6-sulfonic Acid

This guide provides a comprehensive overview of the spectroscopic data for this compound, a significant heterocyclic compound. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of the parent molecule, quinoline, and the known spectroscopic effects of sulfonic acid functional groups. Detailed experimental protocols for acquiring such data are also provided.

Molecular Structure

This compound consists of a quinoline bicyclic heteroaromatic system substituted with a sulfonic acid group at the 6-position.

Caption: Molecular Structure of this compound.

Spectroscopic Data

The following sections detail the mass spectrometry, predicted NMR, and predicted IR data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.

| Parameter | Value | Source |

| Molecular Formula | C₉H₇NO₃S | PubChem[1] |

| Molecular Weight | 209.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 209.01466426 Da | PubChem[1] |

| Major Fragment m/z | 128, 116, 111 | PubChem[1] |

Fragmentation Pattern Analysis: Under electrospray ionization (ESI), this compound is expected to be readily observed in negative ion mode as the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.[2][3] Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragmentation patterns, including the loss of SO₃ (80 Da) or HSO₃ (81 Da).[4][5] The fragment at m/z 128 likely corresponds to the quinoline radical cation after the loss of the sulfonic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | ~8.9 | dd | Downfield shift due to proximity to nitrogen. |

| H-3 | ~7.6 | dd | |

| H-4 | ~8.2 | d | |

| H-5 | ~8.0 | d | Significant downfield shift due to the electron-withdrawing sulfonic acid group at the para position. |

| H-7 | ~7.8 | d | Downfield shift due to the electron-withdrawing sulfonic acid group at the ortho position. |

| H-8 | ~8.1 | d | |

| SO₃H | 10-12 | br s | Broad singlet, exchangeable proton. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~150 | |

| C-3 | ~122 | |

| C-4 | ~136 | |

| C-4a | ~128 | |

| C-5 | ~125 | |

| C-6 | ~145 | Deshielded due to direct attachment of the sulfonic acid group. |

| C-7 | ~124 | |

| C-8 | ~130 | |

| C-8a | ~148 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| ~3000 | O-H stretch | Sulfonic Acid (often broad) |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings |

| 1250-1120 | S=O stretch (asymmetric) | Sulfonic Acid |

| 1080-1010 | S=O stretch (symmetric) | Sulfonic Acid |

| 900-680 | C-H bend (out-of-plane) | Aromatic |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[6]

References

- 1. This compound | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. amherst.edu [amherst.edu]

- 9. webassign.net [webassign.net]

Navigating the Solubility Landscape of Quinoline-6-Sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-6-sulfonic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring both a quinoline ring system and a sulfonic acid group, imparts a unique combination of properties that influence its reactivity, potential as a synthetic intermediate, and, critically, its solubility.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications.

This technical guide provides an in-depth exploration of the factors governing the solubility of this compound in organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this guide focuses on the underlying chemical principles, predictive insights, and detailed experimental protocols for determining solubility.

Physicochemical Properties and Predicted Solubility Behavior

This compound (C₉H₇NO₃S) is a molecule that possesses both a basic nitrogen atom in the quinoline ring and a strongly acidic sulfonic acid group.[2] This dual functionality suggests that the compound can exist as a zwitterion, with a protonated quinoline nitrogen and a deprotonated sulfonate group. This zwitterionic character significantly influences its solubility profile.

The general principle of "like dissolves like" governs solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3] The polarity of an organic molecule is a balance of its polar and non-polar regions.

Predicted Solubility:

Based on its structure, the solubility of this compound in organic solvents can be predicted as follows:

-

Low Solubility in Non-Polar Solvents: Due to its highly polar sulfonic acid group and potential zwitterionic nature, this compound is expected to have very low solubility in non-polar solvents such as hexane, toluene, and diethyl ether. The large, non-polar hydrocarbon portion of these solvents cannot effectively solvate the charged or highly polar parts of the this compound molecule.[3]

-

Moderate to Good Solubility in Polar Aprotic Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are anticipated to be effective solvents. These solvents have large dipole moments and can solvate both the quinoline ring and the sulfonate group. DMSO, in particular, is an excellent solvent for a wide array of organic and inorganic compounds.

-

Variable Solubility in Polar Protic Solvents: Polar protic solvents like methanol and ethanol may exhibit some solvating power due to their ability to form hydrogen bonds.[3] However, the solubility might be limited by the energy required to break the strong intermolecular forces within the solid crystal lattice of this compound.[4]

The following table provides a qualitative prediction of the solubility of this compound in various organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Very Low | The non-polar nature of the solvent cannot overcome the strong intermolecular forces of the polar/zwitterionic solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The high polarity and dipole moments of these solvents can effectively solvate the polar and charged regions of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Hydrogen bonding capabilities can aid in solvation, but may be insufficient to fully dissolve the compound depending on lattice energy. |

| Halogenated | Dichloromethane, Chloroform | Low | While having some polarity, their ability to solvate highly polar or charged functional groups is limited. |

Experimental Protocol for Solubility Determination

The following is a generalized and detailed protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Develop a suitable chromatographic method to separate the compound of interest.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Calculate the concentration of the dissolved compound in the supernatant.

-

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated solution at the specified temperature. It is typically expressed in units of mg/mL or mol/L.

-

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for a compound with the characteristics of this compound requires a logical approach based on its chemical structure and the desired application. The following diagram illustrates a decision-making workflow for this process.

Caption: A workflow for selecting an appropriate organic solvent for this compound.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline Sulfonic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of quinoline sulfonic acid isomers. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a sulfonic acid group significantly influences the molecule's polarity, solubility, and potential for interaction with biological targets. Understanding the distinct characteristics of each positional isomer is crucial for rational drug design, process development, and analytical method validation.

Physical Properties of Quinoline Sulfonic Acid Isomers

The position of the sulfonic acid group on the quinoline ring system dramatically alters the physical properties of the isomers. While comprehensive data for all seven isomers is not uniformly available in the literature, this section compiles known quantitative data to facilitate comparison.

Tabulated Physical Data

| Property | Quinoline-5-Sulfonic Acid | Quinoline-6-Sulfonic Acid | Quinoline-8-Sulfonic Acid |

| Molecular Formula | C₉H₇NO₃S[2] | C₉H₇NO₃S[3] | C₉H₇NO₃S[4][5] |

| Molar Mass | 209.22 g/mol [2] | 209.22 g/mol [3] | 209.22 g/mol [4][5] |

| Appearance | Data not available | Data not available | Off-white to pale yellow crystalline powder[6] |

| Melting Point | Data not available | 258 °C (decomposes)[3] | >300 °C[4][5] |

| Density | Data not available | 1.499 g/cm³ (Predicted)[3] | 1.62 g/cm³[4] |

| Solubility | Data not available | Data not available | Soluble in water and alkaline solutions; slightly soluble in water[4][5][6] |

| pKa | Data not available | Data not available | -1.83 (Predicted for sulfonic acid group)[5] |

Chemical Properties and Reactivity

The chemical behavior of quinoline sulfonic acid isomers is governed by the interplay between the basic nitrogen atom in the pyridine ring and the acidic sulfonic acid group, as well as the aromatic nature of the fused ring system.

-

Acidity and Basicity : The sulfonic acid group is strongly acidic. The quinoline nitrogen atom is weakly basic, with a pKa of its conjugate acid around 4.9.[8][9] This dual functionality means the molecule exists as a zwitterion over a wide pH range.

-

Electrophilic Substitution : The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under vigorous conditions, substitution occurs, primarily at the C-5 and C-8 positions of the benzene ring.[10] The presence of a sulfonic acid group, also an electron-withdrawing and meta-directing group, further deactivates the ring, making additional substitutions challenging.

-

Nucleophilic Substitution : Nucleophilic substitution reactions are favored on the electron-deficient pyridine ring, typically at the C-2 or C-4 positions.[10][11]

-

Thermal Isomerization : Under high temperatures, thermodynamic stability influences isomer distribution. For instance, heating quinoline-8-sulfonic acid to 300°C can cause it to convert to the more thermodynamically stable this compound.[11]

-

Derivative Formation : The sulfonic acid group can be readily converted into sulfonyl chlorides, sulfonamides, and sulfonate esters. This reactivity is fundamental to the synthesis of many biologically active quinoline derivatives. For example, 8-hydroxyquinoline-5-sulfonyl chloride is a key intermediate for creating novel sulfonamide compounds with potential anticancer and antibacterial activities.[12][13]

Experimental Protocols

Detailed and reproducible methodologies are essential for the synthesis and analysis of quinoline sulfonic acid isomers.

Synthesis of Quinoline Sulfonic Acids via Sulfonation

The direct sulfonation of quinoline is a primary method for preparing its sulfonic acid derivatives. The distribution of isomers is highly dependent on the reaction conditions.

Protocol: General Sulfonation of Quinoline [10][14]

-

Reagents and Setup :

-

Quinoline

-

Fuming sulfuric acid (oleum)

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

-

Procedure :

-

In a suitable reaction vessel, carefully add quinoline to fuming sulfuric acid with constant stirring and cooling to manage the initial exothermic reaction.

-

Heat the reaction mixture to the desired temperature. Reaction conditions determine the primary products:

-

Maintain the temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to precipitate the product.

-

Isolate the solid product by filtration, wash with cold water to remove excess acid, and dry.

-

-

Purification :

-

The resulting isomers can be separated by fractional crystallization or chromatography.[15]

-

Synthesis of Quinoline-5-Sulfonamides

This protocol outlines the synthesis of sulfonamide derivatives, starting from a hydroxylated quinoline, which demonstrates the utility of quinoline sulfonic acids as intermediates.

Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonamides [13][16]

-

Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride

-

React 8-hydroxyquinoline (8-HQ) with chlorosulfonic acid at room temperature. The reaction yields 8-hydroxyquinoline-5-sulfonyl chloride.

-

-

Step 2: Synthesis of Sulfonamides

-

Dissolve the 8-hydroxyquinoline-5-sulfonyl chloride intermediate in anhydrous acetonitrile.

-

Add an appropriate amine (e.g., propargylamine) to the solution. The reaction is typically carried out at room temperature.

-

The crude sulfonamide product is then purified using standard laboratory techniques such as recrystallization or column chromatography.

-

The structure of the final compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and HR-MS.[12][16]

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of quinoline compounds.

Protocol: General HPLC-UV Analysis of Quinoline Derivatives [17]

-

Sample Preparation :

-

Accurately weigh a precise amount of the sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mobile phase mixture).

-

If analyzing from a complex matrix (e.g., textile, plasma), perform an appropriate extraction (e.g., ultrasonic extraction).[17]

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Conditions :

-

Instrument : High-Performance Liquid Chromatograph with a UV detector.

-

Column : A C18 reversed-phase column is commonly used (e.g., Dikma Diamonsil C18, 5 µm, 4.6 mm × 250 mm).[17]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode.

-

Flow Rate : Typically 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Detection Wavelength : Set based on the UV absorbance maximum of the analyte (e.g., 225 nm for quinoline).[17]

-

-

Quantification :

-

Prepare a series of standard solutions of the quinoline sulfonic acid isomer of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

-

Visualizations: Workflows and Biological Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the study of quinoline sulfonic acids.

References

- 1. Different biological activities of quinoline [wisdomlib.org]

- 2. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

- 3. 65433-95-6 CAS MSDS (6-Quinolinesulfonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 9. mVOC 4.0 [bioinformatics.charite.de]

- 10. uop.edu.pk [uop.edu.pk]

- 11. gcwgandhinagar.com [gcwgandhinagar.com]

- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Quinoline-6-sulfonic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide array of pharmacological activities.[1][2] This technical guide focuses on quinoline-6-sulfonic acid and its derivatives, particularly sulfonamides, which have emerged as promising candidates in the development of novel therapeutic agents. These compounds have demonstrated significant potential in targeting a variety of biological pathways implicated in cancer, bacterial infections, and inflammation.[3][4][5] This document provides a comprehensive overview of their chemical properties, synthesis, biological activities, and the signaling pathways they modulate, presented in a format tailored for researchers and professionals in the field of drug development.

Physicochemical Properties of this compound

This compound is a stable solid at room temperature. Its chemical structure, featuring a sulfonic acid group on the quinoline core, imparts distinct physicochemical properties that are crucial for its reactivity and potential as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 65433-95-6 | [6][7][8][9] |

| Molecular Formula | C₉H₇NO₃S | [7][8][9] |

| Molecular Weight | 209.22 g/mol | [6][7][9] |

| IUPAC Name | This compound | [6][8][9] |

| Synonyms | 6-Quinolinesulphonic acid | [8] |

| LogP | -1.21 | [6] |

| Purity | Typically >95% | [6] |

Synthesis and Derivatization

The synthesis of this compound and its conversion to key derivatives like quinoline-6-sulfonyl chloride are pivotal steps in the development of novel therapeutic agents.

Experimental Protocol: Synthesis of this compound

The sulfonation of quinoline is a well-established electrophilic substitution reaction. While specific literature for the 6-isomer is sparse, a general procedure can be adapted.

Principle: Quinoline is treated with fuming sulfuric acid (oleum) at elevated temperatures. The position of sulfonation is temperature-dependent.

Materials:

-

Quinoline

-

Fuming sulfuric acid (20% SO₃)

-

Sodium hydroxide (for neutralization)

-

Ice

Procedure:

-

Carefully add quinoline to a flask containing fuming sulfuric acid, while cooling the flask in an ice bath to control the initial exothermic reaction.

-

Once the initial reaction subsides, heat the mixture to approximately 220°C. The reaction is typically maintained at this temperature for several hours to favor the formation of the thermodynamically more stable isomers, which include the 6- and 8-sulfonic acids.[10][11]

-

After cooling, the reaction mixture is cautiously poured onto crushed ice.

-

The acidic solution is then neutralized with a concentrated solution of sodium hydroxide.

-

The resulting precipitate of quinoline sulfonic acids is collected by filtration and washed with cold water.

-

Separation of the 6- and 8-isomers can be achieved by fractional crystallization or chromatography.

Experimental Protocol: Synthesis of Quinoline-6-sulfonyl Chloride

The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a critical step for the synthesis of sulfonamide derivatives.

Principle: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

-

Suspend this compound in an anhydrous solvent in a flask equipped with a reflux condenser and a gas trap to handle the acidic byproducts (HCl and SO₂).

-

Slowly add an excess of thionyl chloride or phosphorus pentachloride to the suspension.

-

Gently reflux the mixture until the reaction is complete, which can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The resulting crude quinoline-6-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.

Experimental Protocol: General Synthesis of Quinoline-6-sulfonamide Derivatives

The sulfonyl chloride is a versatile intermediate for the synthesis of a wide range of sulfonamides.

Principle: Quinoline-6-sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Quinoline-6-sulfonyl chloride

-

Desired primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine and the base in an anhydrous solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of quinoline-6-sulfonyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and any excess amine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude sulfonamide product can be purified by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promising activity against a range of biological targets, including enzymes implicated in cancer and bacterial pathogens.

Anticancer Activity: Carbonic Anhydrase Inhibition

Several quinoline-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[4][9]

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| QBS 13b | hCA IX | 5.5 | [9] |

| QBS 11c | hCA IX | 8.4 | [9] |

| QBS 13c | hCA IX | 18.6 | [9] |

| QBS 16 | hCA IX | 21.7 | [9] |

| QBS 13a | hCA IX | 25.8 | [9] |

| QBS 9d | hCA IX | 25.9 | [9] |

| QBS 13c | hCA XII | 8.7 | [9] |

| QBS 13a | hCA XII | 9.8 | [9] |

| QBS 13b | hCA XII | 13.2 | [9] |

| 5h | hCA I | 61.9 | [12] |

| 5h | hCA II | 9.8 | [12] |

| AAZ (Acetazolamide) | hCA IX | 25 | [9] |

Anticancer Activity: Cytotoxicity

Quinoline-sulfonamide hybrids have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 9j | MOLT-4 | 5.57 | [8] |

| 9e | RAMOS | 5.47 | [8] |

| 9e | Jurkat | 7.43 | [8] |

| 9p | CCRF-CEM | 13.19 | [8] |

| QBS 11c | MCF-7 | 0.43 | [4] |

| QBS 11c | MDA-MB-231 | 1.03 | [4] |

| QBS 13b | MDA-MB-231 | 2.24 | [4] |

| QBS 13b | MCF-7 | 3.69 | [4] |

| Doxorubicin | MDA-MB-231 | 1.67 | [4] |

| Doxorubicin | MCF-7 | 3.04 | [4] |

Antibacterial Activity

Quinoline-sulfonamide hybrids have shown potential as antibacterial agents, targeting essential bacterial enzymes like DNA gyrase.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| QS-3 | P. aeruginosa | 64 | [10] |

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to modulate key signaling pathways involved in disease progression.

Carbonic Anhydrase IX (CA IX) in Cancer

CA IX is a transmembrane enzyme that is highly expressed in many solid tumors and is associated with poor prognosis.[6][8] It plays a crucial role in pH regulation, allowing cancer cells to thrive in the acidic tumor microenvironment.[13] Inhibition of CA IX can disrupt this adaptive mechanism, leading to increased intracellular acidification and apoptosis of cancer cells.

References

- 1. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uop.edu.pk [uop.edu.pk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides | MDPI [mdpi.com]

- 13. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Structure of Quinoline-6-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes, possesses a unique electronic structure that dictates its reactivity, stability, and potential biological activity. Understanding this electronic framework is paramount for its application in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of quinoline derivatives, with a specific focus on this compound. Although direct theoretical studies on this specific molecule are limited, this guide synthesizes methodologies and findings from closely related compounds to offer a comprehensive predictive analysis. We delve into the computational protocols, present comparative data from analogous structures, and visualize the typical workflow for such theoretical investigations.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a sulfonic acid group at the 6-position of the quinoline ring system significantly influences its electronic properties, solubility, and potential for intermolecular interactions. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level, offering insights that can guide rational drug design and the development of novel materials.

This guide will focus on the application of Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. We will explore key electronic descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs) to predict the chemical behavior of this compound.

Theoretical Methodology: A Standard Protocol

The theoretical investigation of the electronic structure of quinoline derivatives typically follows a well-established computational protocol. This protocol, detailed below, is based on methodologies reported in various studies on similar compounds.[1][2][3]

2.1. Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

-

Method: Density Functional Theory (DFT) is the most commonly employed method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2][3]

-

Basis Set: Pople-style basis sets are standard, with 6-31G(d,p) or larger sets like 6-311++G(d,p) being used for higher accuracy. The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and anionic groups like the sulfonate.

-

Software: Gaussian, Spartan, and Jaguar are common quantum chemistry software packages used for these calculations.[1][2]

2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to analyze the electronic structure in detail.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which is crucial for predicting how the molecule will interact with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can reveal hyperconjugative interactions and charge transfer between different parts of the molecule.

Predicted Electronic Properties of this compound

The quinoline ring is an aromatic, electron-withdrawing system. The sulfonic acid group (-SO3H) is a strongly electron-withdrawing and acidic functional group. The presence of the sulfonic acid group at the 6-position is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted quinoline. This would likely result in a larger HOMO-LUMO gap, suggesting increased stability. The MEP map is predicted to show a highly negative potential around the oxygen atoms of the sulfonate group, making this region a prime site for interactions with electrophiles and for hydrogen bonding.

Comparative Data of Related Quinoline Derivatives

To provide a quantitative context, the following table summarizes the calculated electronic properties of various quinoline derivatives from the literature. These values can serve as a benchmark for the expected properties of this compound.

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoline | B3LYP | 6-31G | -6.646 | -1.816 | 4.83 | Not Reported |

| 4-amino quinoline | B3LYP | 6-31G | -5.98 | -1.33 | 4.65 | Not Reported |

| 4-carbonyl quinoline | B3LYP | 6-31G | -7.05 | -2.99 | 4.06 | Not Reported |

| 4-carboxyl quinoline | B3LYP | 6-31G | -7.13 | -2.94 | 4.19 | Not Reported |

| 4-hydroxyl quinoline | B3LYP | 6-31G | -6.23 | -1.47 | 4.76 | Not Reported |

| 4-methoxy quinoline | B3LYP | 6-31G | -5.99 | -1.36 | 4.63 | Not Reported |

Data extracted from theoretical studies on quinoline derivatives.[1][5]

Workflow for Theoretical Electronic Structure Analysis

The following diagram illustrates the typical workflow for a computational study on the electronic structure of a molecule like this compound.

Caption: Workflow for theoretical electronic structure analysis.

Conclusion and Future Directions

This technical guide has outlined the standard theoretical methodologies for investigating the electronic structure of this compound. By leveraging insights from studies on analogous quinoline derivatives, we can confidently predict its key electronic features. The combination of the electron-withdrawing quinoline core and the strongly acidic sulfonic acid group suggests a molecule with high stability and distinct regions of electrophilic and nucleophilic character.

Future theoretical work should focus on performing direct, high-level DFT calculations on this compound to obtain precise quantitative data for its electronic properties. Such studies could also explore its interactions with biological targets or its potential as a building block for novel functional materials. The experimental validation of these theoretical predictions would be a valuable next step in fully characterizing this important molecule.

References

- 1. ijpras.com [ijpras.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Quinoline-6-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Quinoline-6-sulfonic acid, a vital heterocyclic aromatic compound utilized in various research and development applications. Due to its hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the necessary precautions, experimental considerations, and emergency procedures.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₇NO₃S |

| Molecular Weight | 209.22 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in water.[2][3] |

Table 2: Hazard Identification and Classification [1]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Experimental Protocols and Safe Handling

Given its corrosive and irritant properties, strict adherence to safety protocols is mandatory when working with this compound.

General Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[4] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]

-

Personal Protective Equipment (PPE) :

-

Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[4]

-

Hand Protection : Use chemical-resistant gloves (e.g., butyl rubber or Viton) that have been inspected for integrity before use.

-

Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.

-

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed.

Representative Experimental Workflow: Sulfonation of Quinoline

The synthesis of quinoline sulfonic acids typically involves the sulfonation of quinoline. The following is a generalized procedure based on established chemical principles.

Methodology:

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition : Carefully add quinoline to fuming sulfuric acid in the flask. The reaction is exothermic and should be controlled.

-

Heating : Heat the mixture to the required temperature (e.g., 220°C) for several hours to facilitate the sulfonation.[6]

-

Work-up : After cooling, the product is typically isolated by precipitation, followed by filtration, washing with a suitable solvent, and drying.

Accidental Release and Waste Disposal

-

Spills : In case of a spill, evacuate the area. For small spills, use an inert absorbent material to contain the substance. Avoid generating dust. For large spills, contact environmental health and safety personnel.

-

Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Biological Activity and Signaling Pathways

Quinoline derivatives are a significant class of compounds in drug discovery, known to interact with various biological targets, including protein kinases.[7] While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader family of quinoline compounds has been shown to inhibit several key signaling pathways implicated in cancer.[8][9]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many quinoline-based molecules have been developed as inhibitors of receptor tyrosine kinases such as c-Met, VEGFR, and EGFR.[8][9] These receptors are crucial for cell proliferation, survival, and angiogenesis. Inhibition of these pathways is a key strategy in cancer therapy.

Hedgehog (Hh) Signaling Pathway Inhibition

Some quinoline derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the GLI1 transcription factor.[10] The Hh pathway is critical during embryonic development and its aberrant activation is linked to several cancers.

First Aid Measures

Immediate action is required in case of exposure to this compound.

Table 3: First Aid Procedures [4]

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards : Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

This guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. This compound | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline Derivatives from Quinoline-6-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The sulfonamide functional group is another critical pharmacophore, present in a variety of drugs such as antibacterial "sulfa" drugs and diuretics. The combination of these two moieties into quinoline-sulfonamide hybrids is a promising strategy in drug discovery, potentially leading to compounds with enhanced efficacy and novel mechanisms of action.

These application notes provide a detailed guide for the synthesis of quinoline-sulfonamide derivatives, starting from the readily available Quinoline-6-sulfonic acid. The protocols cover the key transformations: the conversion of the sulfonic acid to the reactive sulfonyl chloride intermediate, and its subsequent reaction with various amines to generate a library of quinoline-6-sulfonamides.

Synthetic Pathway Overview

The synthesis of quinoline-6-sulfonamide derivatives from this compound is a two-step process. The first step involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. This is a crucial activation step. The second step is the nucleophilic substitution of the chloride in the sulfonyl chloride with a primary or secondary amine to form the stable sulfonamide linkage.

Caption: General synthetic route from this compound.

Data Presentation

Table 1: Reaction Yields for the Synthesis of Quinoline-6-sulfonamides

This table presents typical yields for the two-step synthesis of various N-substituted quinoline-6-sulfonamides. The yields for Step 1 are based on general procedures for the conversion of aromatic sulfonic acids to sulfonyl chlorides. The yields for Step 2 are representative of the reaction between an aromatic sulfonyl chloride and various amines.

| Entry | Amine (R¹R²NH) | Product | Yield of Step 1 (%)¹ | Yield of Step 2 (%)² | Overall Yield (%) |

| 1 | Benzylamine | N-Benzylquinoline-6-sulfonamide | ~85 | 88 | ~75 |

| 2 | Aniline | N-Phenylquinoline-6-sulfonamide | ~85 | 92 | ~78 |

| 3 | Morpholine | 6-(Morpholinosulfonyl)quinoline | ~85 | 95 | ~81 |

| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)quinoline-6-sulfonamide | ~85 | 90 | ~77 |

| 5 | Cyclohexylamine | N-Cyclohexylquinoline-6-sulfonamide | ~85 | 85 | ~72 |

¹Yields for the conversion of aromatic sulfonic acids to sulfonyl chlorides are typically high but can vary based on the specific substrate and reaction conditions. ²Representative yields based on analogous reactions reported in the literature.[1]

Table 2: Representative Spectroscopic Data for N-Aryl-Quinoline-6-sulfonamides

The following table provides expected chemical shifts for the characterization of N-aryl-quinoline-6-sulfonamides by ¹H and ¹³C NMR spectroscopy.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Phenylquinoline-6-sulfonamide | 10.1-10.5 (s, 1H, NH), 7.1-9.2 (m, 11H, Ar-H) | 118-152 (Ar-C), with characteristic peaks for the quinoline and phenyl rings. The carbon attached to the sulfur is expected around 135-138 ppm. |

| N-(4-Chlorophenyl)quinoline-6-sulfonamide | 10.2-10.6 (s, 1H, NH), 7.2-9.2 (m, 10H, Ar-H) | 119-152 (Ar-C), with shifts influenced by the chloro-substituent. |

| N-(4-Methoxyphenyl)quinoline-6-sulfonamide | 3.7-3.8 (s, 3H, OCH₃), 6.8-9.2 (m, 10H, Ar-H), 9.9-10.3 (s, 1H, NH) | 55-56 (OCH₃), 114-152 (Ar-C). |

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Experimental Protocols

Safety Precaution: These protocols involve the use of corrosive and hazardous reagents such as thionyl chloride, phosphorus pentachloride, and chlorosulfonic acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of Quinoline-6-sulfonyl Chloride

This protocol describes a general method for the conversion of this compound to quinoline-6-sulfonyl chloride using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous toluene or DCM to the flask to create a suspension.

-

Carefully add thionyl chloride (3.0-5.0 eq) to the suspension at room temperature.

-

Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.

-

Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

-

The resulting crude quinoline-6-sulfonyl chloride is typically a solid and can be used in the next step without further purification. If purification is required, recrystallization from an inert solvent like hexane or carbon tetrachloride can be attempted, although care must be taken to avoid hydrolysis.

Protocol 2: Synthesis of N-Benzylquinoline-6-sulfonamide

This protocol details the reaction of quinoline-6-sulfonyl chloride with benzylamine to form the corresponding sulfonamide.

Materials:

-

Crude quinoline-6-sulfonyl chloride (from Protocol 1)

-

Benzylamine

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the crude quinoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of benzylamine (1.1 eq) and anhydrous pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.

-

Cool the sulfonyl chloride solution to 0 °C in an ice bath.

-

Add the amine solution dropwise to the stirred sulfonyl chloride solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-benzylquinoline-6-sulfonamide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid. Characterize by NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

References

Quinoline-6-Sulfonic Acid as a Catalyst: Application Notes and Protocols

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Quinoline-6-Sulfonic Acid as a Catalyst in Organic Reactions

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of documented applications for This compound as a catalyst in organic reactions. While the broader class of sulfonic acids, including aromatic sulfonic acids like p-toluenesulfonic acid and camphorsulfonic acid, are extensively utilized as effective Brønsted acid catalysts in a wide array of organic transformations, specific data for this compound in this capacity is not present in the reviewed literature.

This document aims to provide an overview of the types of reactions where sulfonic acids are commonly employed as catalysts, with the understanding that these are general applications and not specific to this compound. Should research be directed towards the potential catalytic activity of this compound, the following sections may serve as a foundational guide to the types of reactions in which it could foreseeably be active.

General Applications of Sulfonic Acid Catalysts in Organic Synthesis

Sulfonic acids are potent Brønsted acid catalysts widely used in organic synthesis due to their strong acidity, thermal stability, and often, their solubility in organic solvents. They are instrumental in catalyzing a variety of reactions, including the synthesis of important heterocyclic scaffolds. Below are detailed examples of reactions where sulfonic acids are commonly used.

Synthesis of Quinoxaline Derivatives

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for synthesizing quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. Sulfonic acids are often employed to catalyze this condensation reaction.

Reaction Scheme: A plausible mechanism involves the protonation of a carbonyl group by the sulfonic acid, which activates it towards nucleophilic attack by the diamine. Subsequent cyclization and dehydration yield the quinoxaline product.

Logical Workflow for Quinoxaline Synthesis:

Caption: General workflow for sulfonic acid-catalyzed quinoxaline synthesis.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by a Brønsted or Lewis acid, with sulfonic acids being a common choice.

General Experimental Protocol (using a generic sulfonic acid catalyst):

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and a catalytic amount of a sulfonic acid (e.g., 10-20 mol%).

-

The reaction mixture is typically heated under solvent-free conditions or in a suitable solvent (e.g., ethanol, acetonitrile) with stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. Strong Brønsted acids, such as sulfonic acids, are effective catalysts for this transformation.

Signaling Pathway for Pechmann Condensation:

Caption: Key steps in the sulfonic acid-catalyzed Pechmann condensation.

Conclusion and Recommendation

While this compound belongs to a class of compounds known for their catalytic activity, there is currently no specific evidence in the reviewed literature to support its use as a catalyst in the aforementioned organic reactions. The data and protocols for such transformations overwhelmingly cite other sulfonic acids.

For researchers interested in the catalytic applications of sulfonic acids in the synthesis of heterocyclic compounds, it is recommended to consult literature that details the use of well-established catalysts such as:

-

p-Toluenesulfonic acid (p-TSA)

-

Camphorsulfonic acid (CSA)

-

Sulfamic acid

-

Various sulfonic acid-functionalized resins and ionic liquids

These catalysts have been extensively studied, and a wealth of quantitative data and detailed experimental protocols are available. Should you wish to proceed with an investigation into one of these alternative catalysts, detailed application notes and protocols can be provided. Further research into the catalytic potential of this compound would represent a novel contribution to the field.

Applications of Quinoline-6-sulfonic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] Quinoline-6-sulfonic acid is a key intermediate in the synthesis of a variety of quinoline derivatives, particularly quinoline-6-sulfonamides, which have emerged as a promising class of therapeutic candidates. The sulfonic acid group at the 6-position serves as a versatile chemical handle for the synthesis of diverse compound libraries for drug discovery.[3]

This document provides detailed application notes on the medicinal chemistry applications of this compound, focusing on its role as a precursor to bioactive molecules. It also includes detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

This compound is primarily utilized as a building block for the synthesis of more complex molecules with therapeutic potential. The sulfonic acid moiety can be readily converted to a sulfonyl chloride, which can then be reacted with a wide range of amines to generate a library of quinoline-6-sulfonamides. These sulfonamide derivatives have been investigated for various medicinal chemistry applications.

Anticancer Applications

Quinoline sulfonamides have demonstrated significant potential as anticancer agents. They have been shown to inhibit various cancer-related targets, including carbonic anhydrases (CAs) and protein kinases.

-

Carbonic Anhydrase Inhibition: Certain quinoline-sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to tumor acidification and progression. Inhibition of CA IX can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor growth and metastasis.

-

Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors.[4] Derivatives of this compound can be designed to target specific kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]

Antibacterial Applications

The quinoline core is a well-established pharmacophore in antibacterial drugs, with fluoroquinolones being a prominent example.[2] Quinoline-6-sulfonamide derivatives have also been explored for their antibacterial properties. These compounds can be designed to target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting bacterial replication.[6] The sulfonamide group can be modified to enhance antibacterial potency and spectrum.

Neurological Applications